[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Description
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at the 6-position and a methanamine group at the 5-position. The compound’s molecular formula is C₁₃H₁₃N₃S, with a molecular weight of 243.33 g/mol. Its synthesis typically involves functionalization of the imidazothiazole core, as seen in related compounds (e.g., reduction of a carbaldehyde precursor, as suggested by and ) .
Properties
IUPAC Name |
[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-2-4-10(5-3-9)12-11(8-14)16-6-7-17-13(16)15-12/h2-7H,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOGJINYZXHPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylbenzaldehyde with thiourea in the presence of ethanol and acetic acid to form the thiazole core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like bromine (Br₂) and iodine (I₂) can be used for halogenation, while nucleophiles like ammonia (NH₃) can be used for amination.
Major Products Formed
Oxidation: : Formation of thiazole sulfoxides and sulfones.
Reduction: : Production of amine derivatives.
Substitution: : Generation of halogenated thiazoles and aminated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those containing the imidazo[2,1-b][1,3]thiazole structure. For instance, compounds similar to [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine have shown promising results against various cancer cell lines.
A study demonstrated that thiazole-integrated compounds exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with IC50 values indicating effective growth inhibition. The presence of specific substituents on the thiazole ring was linked to enhanced activity, suggesting that structural modifications can optimize anticancer efficacy .
Antimicrobial Properties
The compound's derivatives have also been investigated for their antimicrobial activities. Research indicates that thiazole-based compounds can exhibit significant antibacterial effects against a range of pathogens. A notable study reported that certain derivatives showed superior activity against Staphylococcus epidermidis compared to standard antibiotics such as amphotericin B .
Corrosion Inhibition
The potential use of [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine as a corrosion inhibitor has been explored in various studies. Thiazolidinedione derivatives have been synthesized and tested for their ability to protect mild steel in acidic environments. The results indicated that these compounds could effectively reduce corrosion rates due to the formation of protective films on metal surfaces .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Evren et al. (2019) | Anticancer | Compounds demonstrated strong selectivity against A549 and U251 cell lines with IC50 values indicating significant cytotoxicity. |
| Recent Thiazole Study | Antimicrobial | Certain derivatives showed enhanced antibacterial activity against Staphylococcus epidermidis, outperforming standard treatments. |
| Corrosion Inhibition Study | Material Science | Thiazolidinedione derivatives effectively reduced corrosion rates in hydrochloric acid solutions, highlighting their potential in industrial applications. |
Mechanism of Action
The mechanism by which 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine can be contextualized by comparing it to structurally analogous imidazothiazole derivatives. Key comparisons are summarized below:
Substituent Effects on COX-2 Inhibition
- Key Insight : The methylsulfonyl group at the phenyl para position (R₁) and a dimethylamine (R₂ = N(CH₃)₂) at C-5 are critical for high COX-2 potency and selectivity. The target compound’s 4-methylphenyl and primary amine likely reduce activity compared to 6a .
Structural Analogs with Antitumor Activity
Biological Activity
The compound [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine, with the molecular formula C13H12N2S and a molecular weight of 244.31 g/mol, is a member of the imidazo-thiazole class of compounds. This class has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2S |
| Molecular Weight | 244.31 g/mol |
| CAS Number | 82588-60-1 |
| IUPAC Name | [6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine |
| InChI Key | WYWLCPJDSLGCMM-UHFFFAOYSA-N |
Antitumor Properties
Recent studies have highlighted the potential of imidazo-thiazole derivatives in cancer treatment. Specifically, compounds similar to [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine have shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The compound is believed to inhibit focal adhesion kinase (FAK), a protein that is often overexpressed in various cancers, including pancreatic cancer and mesothelioma. Inhibition of FAK leads to decreased cell migration and proliferation .
- Case Study Results : In vitro studies demonstrated that related imidazo-thiazole derivatives exhibited IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, indicating potent antitumor activity .
Other Biological Activities
In addition to anticancer effects, thiazole derivatives have been studied for various other biological activities:
- Anticonvulsant Activity : Some thiazole-containing compounds have shown significant anticonvulsant properties, further expanding their therapeutic potential .
- Cytotoxicity : Compounds with similar structures have been evaluated for cytotoxic effects against multiple cancer cell lines, demonstrating selective toxicity that may be useful in targeted cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:
- Functional Groups : The presence of a methyl group on the phenyl ring is associated with increased activity. Modifications at specific positions on the thiazole ring can enhance cytotoxic effects against various cancer types .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in the binding affinity of these compounds to their targets, which can be critical for their efficacy as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
